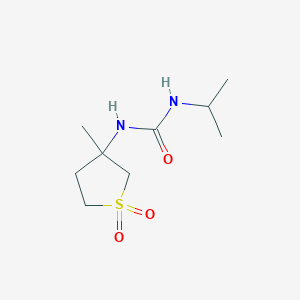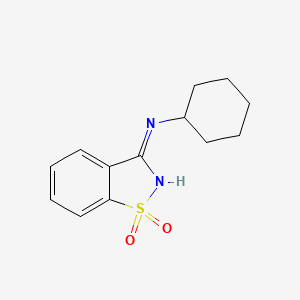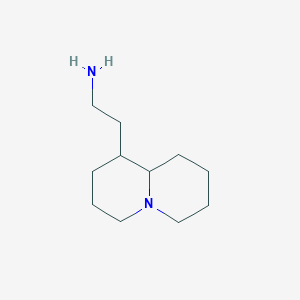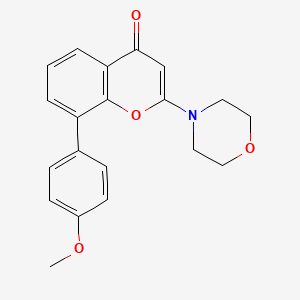
Metamorphosin A (Hydractinia echinata) (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metamorphosin A is a compound derived from the marine hydrozoan Hydractinia echinata. This species is known for its ability to undergo metamorphosis, a process that is often induced by environmental organisms such as bacteria.
Preparation Methods
The preparation of Metamorphosin A involves both natural and artificial induction methods. Naturally, the metamorphosis of Hydractinia echinata is induced by marine bacteria such as Pseudoalteromonas espejiana. Artificially, metamorphosis can be induced using monovalent cations like cesium ions (Cs+). These methods have been studied to understand the morphological progression and the primary induction signals in the larvae .
Chemical Reactions Analysis
Metamorphosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phospholipids and exopolysaccharides derived from bacterial biofilms. These reactions are crucial for the metamorphosis process, as they interact with internal signaling cascades within the larvae .
Scientific Research Applications
Metamorphosin A has several scientific research applications:
Chemistry: It is used to study the chemical processes involved in the metamorphosis of marine invertebrates.
Biology: It serves as a model system for investigating bacterially stimulated larval metamorphosis.
Medicine: Research on Metamorphosin A can provide insights into cellular signaling and developmental biology.
Industry: Understanding the metamorphosis process can aid in the development of antifouling technologies for marine vessels
Mechanism of Action
The mechanism of action of Metamorphosin A involves the interaction with bacterial signals that induce metamorphosis in Hydractinia echinata. Specific bacterial phospholipids and exopolysaccharides trigger the transformation of larvae into the colonial adult stage. These compounds are incorporated into the larval membranes, where they interact with internal signaling pathways to induce metamorphosis .
Comparison with Similar Compounds
Metamorphosin A is unique in its ability to induce metamorphosis in Hydractinia echinata. Similar compounds include other bacterial phospholipids and exopolysaccharides that also trigger metamorphosis in marine invertebrates. Metamorphosin A stands out due to its specific interaction with the signaling pathways in Hydractinia echinata .
Properties
Molecular Formula |
C34H47N9O8 |
|---|---|
Molecular Weight |
709.8 g/mol |
IUPAC Name |
N-[5-amino-1-[2-[[2-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H47N9O8/c1-18(2)14-25(32(49)42-24(30(36)47)15-19-16-37-21-7-4-3-6-20(19)21)40-29(46)17-38-33(50)26-8-5-13-43(26)34(51)23(9-11-27(35)44)41-31(48)22-10-12-28(45)39-22/h3-4,6-7,16,18,22-26,37H,5,8-15,17H2,1-2H3,(H2,35,44)(H2,36,47)(H,38,50)(H,39,45)(H,40,46)(H,41,48)(H,42,49) |
InChI Key |
GKEQKKNLRDPCST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)
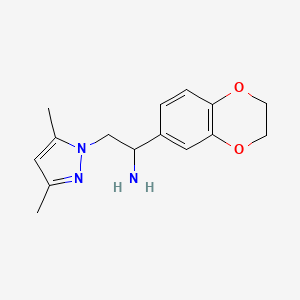
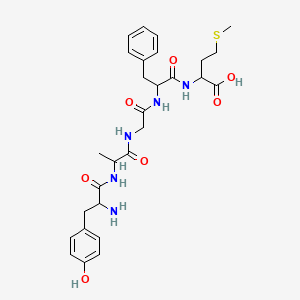
![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
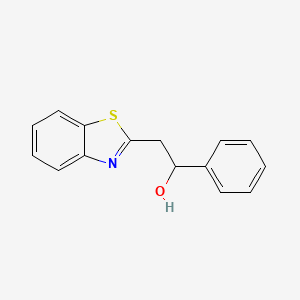
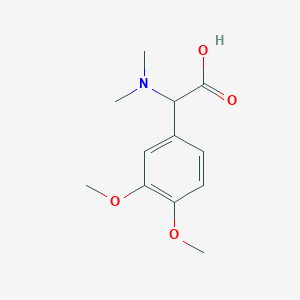

![propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
